molecular formula C15H10ClN5O B11185100 7-(3-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11185100
M. Wt: 311.72 g/mol
InChI Key: YTUHYULTRPSZNB-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction of appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has indicated that these compounds may possess anti-inflammatory, anticancer, and neuroprotective properties .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Triazolo[1,5-a]pyrimidine: Exhibits a range of biological activities, including antiviral and antimicrobial effects.

Uniqueness

7-(3-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its specific structural configuration, which imparts unique reactivity and biological activity. Its combination of a chlorophenyl group with the triazolo[1,5-a]pyrimidine scaffold enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H10ClN5O

Molecular Weight

311.72 g/mol

IUPAC Name

11-(3-chlorophenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C15H10ClN5O/c1-9-5-13-12(7-17-15-18-8-19-21(13)15)14(22)20(9)11-4-2-3-10(16)6-11/h2-8H,1H3

InChI Key

YTUHYULTRPSZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC(=CC=C4)Cl

Origin of Product

United States

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